![molecular formula C8H8ClNO B14387515 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile CAS No. 89978-87-0](/img/structure/B14387515.png)
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorine atom, an oxygen atom, and a nitrile group within its molecular framework. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by chlorination and nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, ultimately affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxatricyclo[3.2.1.0~2,4~]octane: A structurally similar compound without the chlorine and nitrile groups.
6-(Chloromethyl)-3-oxatricyclo[3.2.1.0~2,4~]octane: Another related compound with a chloromethyl group instead of a nitrile group.
Uniqueness
6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are required.
Eigenschaften
CAS-Nummer |
89978-87-0 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
6-chloro-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H8ClNO/c9-8(3-10)2-4-1-5(8)7-6(4)11-7/h4-7H,1-2H2 |
InChI-Schlüssel |
MWHLSWVUCYUGOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2O3)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


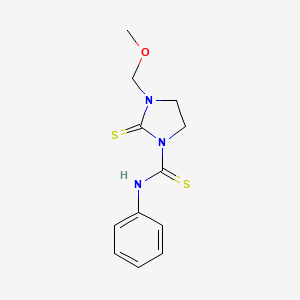
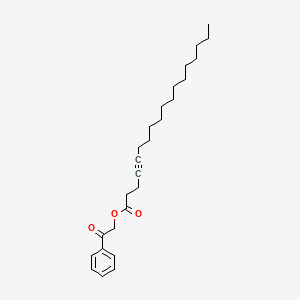
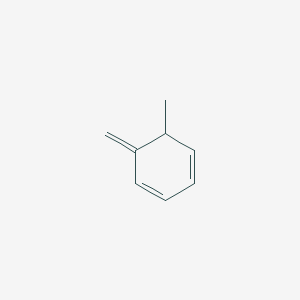
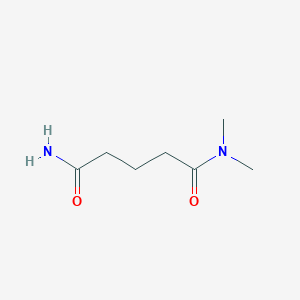

![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
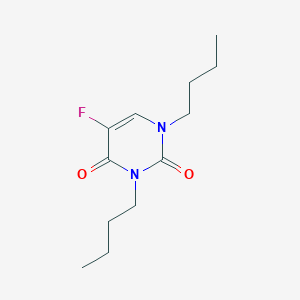
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)
![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
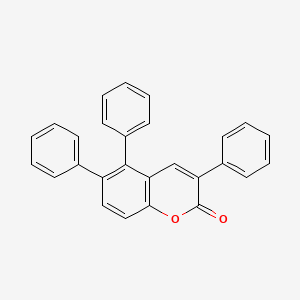
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
